Divergent Base-Pairing Thermodynamic Stability Hierarchy Compared to Canonical Uridine
In a UV-melting temperature experiment conducted on 24-mer oligoribonucleotide duplexes containing site-specifically incorporated 5-hydroxyuridine (5-OHU), the relative base-pair thermodynamic stabilities were determined as A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU [1]. Three different reverse transcriptases (SuperScript II, AMV, MMLV-RT) preferentially incorporated adenine and guanine opposite 5-OHU during cDNA synthesis, confirming that the lesion promotes both correct dTTP incorporation and mutagenic dCTP misincorporation [2]. This contrasts fundamentally with canonical uridine, which forms stable Watson-Crick base pairs exclusively with adenine, and with 5-methyluridine, which retains exclusive adenine pairing fidelity without detectable guanine mispairing under identical assay conditions [3]. The A:5-OHU > G:5-OHU hierarchy is unique among characterized pyrimidine lesions and constitutes a fingerprint signature exploitable in mutagenicity screening assays.
| Evidence Dimension | Relative base-pair thermodynamic stability (UV-Tm) and nucleotide incorporation preference during reverse transcription |
|---|---|
| Target Compound Data | 5-OHU: A > G > T ≈ C (all three reverse transcriptases incorporate dATP and dGTP opposite the lesion) |
| Comparator Or Baseline | Uridine: exclusive A pairing only; 5-Methyluridine (ribothymidine): exclusive A pairing only; Pseudouridine: promiscuous but with different preference profile |
| Quantified Difference | 5-OHU uniquely supports G misincorporation at a level second only to A, generating a predictable A→G transition mutagenic signature not observed with 5-methyluridine or unmodified uridine |
| Conditions | 24-mer DNA-RNA heteroduplexes; UV-Tm assay; cDNA synthesis with SuperScript II, AMV-, MMLV-RT reverse transcriptases |
Why This Matters
This defined A>G thermodynamic hierarchy makes 5-hydroxyuridine the only commercially available oxidized pyrimidine standard that generates a predictable A→G transition signature in reverse transcriptase fidelity assays, enabling its use as a calibrated positive control for RNA lesion-induced mutagenesis studies.
- [1] Cui S, Kim YH, Jin CH, Kim SK, Rhee MH, Kwon OS, Moon BJ. Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine. BMB Rep. 2009;42(6):373-379. PMID: 19558797. View Source
- [2] Küpfer PA, Leumann CJ. Synthesis, base pairing properties and trans-lesion synthesis by reverse transcriptases of oligoribonucleotides containing the oxidatively damaged base 5-hydroxycytidine. Nucleic Acids Res. 2011;39:9422-9432. View Source
- [3] Ahmadian M, Zhang P, Bergstrom DE. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. Nucleic Acids Res. 1998;26:3127-3135. View Source
